methyl 5'-(furan-2-amido)-[2,3'-bithiophene]-4'-carboxylate
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Overview
Description
methyl 5'-(furan-2-amido)-[2,3'-bithiophene]-4'-carboxylate is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5'-(furan-2-amido)-[2,3'-bithiophene]-4'-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of thiophene derivatives with furan-2-carbonyl chloride under basic conditions, followed by esterification with methanol . The reaction conditions often require the use of catalysts such as pyridine or triethylamine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. The use of advanced catalytic systems, such as ZrO2 catalysts, can optimize the reaction conditions and improve the selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
methyl 5'-(furan-2-amido)-[2,3'-bithiophene]-4'-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, iodine
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted thiophene derivatives .
Scientific Research Applications
methyl 5'-(furan-2-amido)-[2,3'-bithiophene]-4'-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific molecular targets. For example, it has been shown to inhibit FIH-1, leading to the activation of hypoxia-inducible factors (HIFs). This activation results in the expression of genes that help cells adapt to low oxygen conditions . The molecular pathways involved include the stabilization of HIF-α and the subsequent transcriptional activation of hypoxia-responsive genes .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbonyl derivatives: These compounds share the furan ring and exhibit similar chemical reactivity.
Thiophene-2-carbonyl derivatives: These compounds contain the thiophene ring and are used in similar applications.
Uniqueness
methyl 5'-(furan-2-amido)-[2,3'-bithiophene]-4'-carboxylate is unique due to its combination of both furan and thiophene rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility and effectiveness in various applications, making it a valuable compound in scientific research .
Properties
IUPAC Name |
methyl 2-(furan-2-carbonylamino)-4-thiophen-2-ylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4S2/c1-19-15(18)12-9(11-5-3-7-21-11)8-22-14(12)16-13(17)10-4-2-6-20-10/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOFJYFVCDNFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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